molecular formula C9H11BO4 B13470266 [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid

[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid

Cat. No.: B13470266
M. Wt: 193.99 g/mol
InChI Key: IXPHFCJANMKNCY-UHFFFAOYSA-N
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Description

[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyoxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Hydroxyoxetane Moiety: This can be achieved through the reaction of an appropriate epoxide with a hydroxyl group under acidic or basic conditions.

    Attachment to the Phenyl Ring: The hydroxyoxetane moiety is then attached to a phenyl ring through a substitution reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The hydroxyoxetane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Cyclohexyl derivatives.

    Substitution: Substituted oxetanes with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions.

Biology

The compound can be used in the development of boron-containing drugs, which have shown potential in targeting specific biological pathways.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents.

Industry

In the chemical industry, it can be used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the hydroxyoxetane moiety.

    [3-(Hydroxyphenyl)boronic Acid]: Lacks the oxetane ring.

    [3-(3-Hydroxypropyl)phenyl]boronic Acid: Contains a different hydroxyalkyl group.

Uniqueness

The presence of the hydroxyoxetane moiety in [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid provides unique reactivity and potential for forming diverse chemical structures, distinguishing it from other boronic acids.

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

[3-(3-hydroxyoxetan-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H11BO4/c11-9(5-14-6-9)7-2-1-3-8(4-7)10(12)13/h1-4,11-13H,5-6H2

InChI Key

IXPHFCJANMKNCY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2(COC2)O)(O)O

Origin of Product

United States

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